3-(Furfurylthio)-3-hydroxybutan-2-one is a sulfur-containing organic compound with the molecular formula and a Chemical Abstracts Service registry number of 68516-23-4. This compound has garnered attention due to its potential applications in the food industry, particularly as a flavoring agent. It is classified under food additives and has been assessed for safety by various regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) .
This compound can be derived from natural sources or synthesized through chemical processes. Its structure incorporates a furfuryl group, which is often associated with various flavor profiles, making it suitable for use in food products.
The synthesis of 3-(Furfurylthio)-3-hydroxybutan-2-one can be achieved through various methods, typically involving the reaction of furfuryl mercaptan with 3-hydroxybutan-2-one. This reaction may involve nucleophilic substitution where the thiol group from furfuryl mercaptan attacks the carbonyl carbon of the ketone.
The synthesis might proceed via the following general reaction scheme:
The compound may participate in various chemical reactions typical for thiols and alcohols, including:
These reactions are significant for modifying the compound's properties or enhancing its flavoring capabilities in food applications.
Relevant data on solubility and volatility are essential for applications in food technology .
3-(Furfurylthio)-3-hydroxybutan-2-one is primarily utilized as a flavoring agent in food products. Its unique profile allows it to impart desirable flavors in various applications such as:
Regulatory assessments confirm that when used within established limits, this compound poses no safety concerns .
The development of furfurylthio-hydroxyketone derivatives represents a specialized trajectory within organosulfur chemistry, closely tied to advancements in heterocyclic compound synthesis. Furfurylthio compounds—characterized by a furan ring linked via a sulfur-containing chain—emerged as structural analogs of natural flavor molecules discovered in thermally processed foods (e.g., coffee, roasted meats) during the mid-20th century. Early research focused on simple furfuryl sulfides, but the introduction of hydroxyketone functionalities, as seen in 3-(Furfurylthio)-3-hydroxybutan-2-one (CAS# 68516-23-4), enabled nuanced modulation of sensory properties [2] [5]. This compound’s β-hydroxyketone motif coupled with a thioether bridge exemplifies a hybrid architecture designed to enhance volatility–polarity balance, critical for fragrance performance [2] [7].
Synthetic methodologies evolved significantly from initial nucleophilic thiol-ketone additions to sophisticated metal-catalyzed strategies. Key milestones include:
Table 1: Evolution of Synthetic Strategies for Furfurylthio-Hydroxyketone Derivatives
Time Period | Key Method | Advancement | Limitations |
---|---|---|---|
1980s–1990s | Base-induced cyclizations | Simple protocols under ambient atmosphere | Low functional group tolerance |
2000s–2010s | Au-catalyzed cyclizations | Mild conditions, high stereoselectivity | Cost of noble metal catalysts |
2020s | Rh(II)/Pd(0) tandem catalysis | Quaternary center formation, broad substrate scope | Complex optimization required |
3-(Furfurylthio)-3-hydroxybutan-2-one (C₉H₁₂O₃S; MW 200.26 g/mol) epitomizes the targeted molecular design central to modern flavor chemistry. Its structure integrates three functional elements:
While not naturally occurring or commercially utilized in fragrances/flavors [2], its significance lies in:
Table 2: Physicochemical Properties of 3-(Furfurylthio)-3-hydroxybutan-2-one vs. Key Flavor Pyrazine
Property | 3-(Furfurylthio)-3-hydroxybutan-2-one | 2-Methyl-3-(furfurylthio)pyrazine |
---|---|---|
CAS# | 68516-23-4 | 65530-53-2 |
Molecular Formula | C₉H₁₂O₃S | C₁₀H₁₀N₂OS |
Molecular Weight | 200.26 g/mol | 206.26 g/mol |
Predicted logP | 0.90–1.45 | 1.97 |
Water Solubility | 2438 mg/L @ 25°C (est.) | Low (not quantified) |
Sensory Profile | Not characterized | Sulfurous, nutty, roasted coffee |
Flavor Use Status | Not used | FEMA 3189; JECFA 1082 |
Research gaps include empirical odor characterization and stability profiling—essential data for evaluating practical utility. Nevertheless, its molecular architecture provides a template for engineering novel flavorants with tailored release and sensory profiles [2] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0